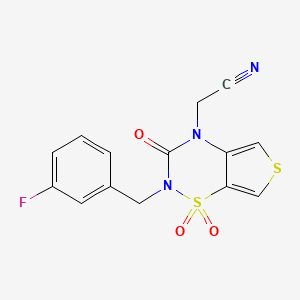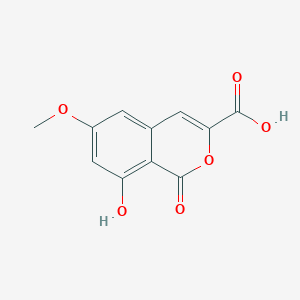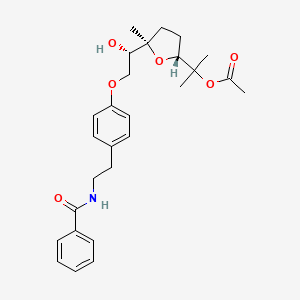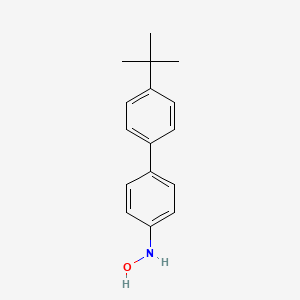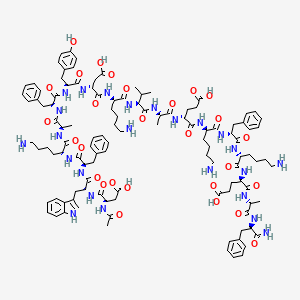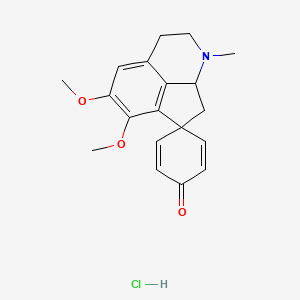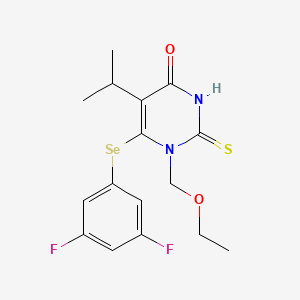
4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a difluorophenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, difluorophenyl selenides, and ethoxymethylating agents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to achieve large-scale production.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The thioxo group can be reduced to form thiols or thioethers.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group may yield selenoxides, while reduction of the thioxo group may produce thiols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its seleno and thioxo groups could be of interest in enzyme inhibition or as probes for studying redox biology.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. The presence of the seleno group suggests it could have antioxidant properties, while the thioxo group may be relevant in drug design for targeting specific enzymes.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The seleno group may participate in redox reactions, while the thioxo group could interact with thiol-containing proteins. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
Similar Compounds
- 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)thio)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
- 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- lies in its combination of functional groups. The presence of both seleno and thioxo groups in the same molecule provides unique chemical reactivity and potential biological activity that is not commonly found in similar compounds.
属性
CAS 编号 |
172255-97-9 |
|---|---|
分子式 |
C16H18F2N2O2SSe |
分子量 |
419.4 g/mol |
IUPAC 名称 |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H18F2N2O2SSe/c1-4-22-8-20-15(13(9(2)3)14(21)19-16(20)23)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,23) |
InChI 键 |
BFNGGSQJRFUGKF-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




